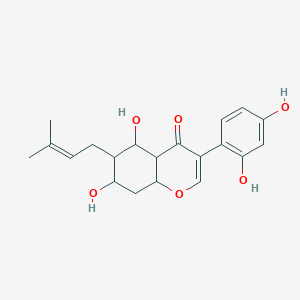

4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Luteone is a natural isoflavone compound with the chemical formula C20H18O6 and a molecular weight of 354.35 g/mol . It is found in plants such as the Lupine (Sophora flavescens) and is known for its pale yellow crystalline appearance and bitter taste . Luteone is slightly soluble in water but soluble in ethanol and ether . It exhibits a variety of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, anti-tumor, and antiviral effects .

Preparation Methods

Luteone can be prepared through various extraction methods from plant sources like Lupine roots. Common extraction methods include alcohol extraction, water extraction, and ultrasonic-assisted extraction . In synthetic chemistry, luteone can be synthesized through the palladium-catalyzed coupling reaction of 6-iodoisoflavone with 2-methyl-3-butyn-2-ol, followed by hydrogenation and dehydration steps .

Chemical Reactions Analysis

Luteone undergoes several types of chemical reactions, including:

Oxidation: Luteone can be oxidized to form various oxidized derivatives.

Reduction: Hydrogenation of luteone leads to the formation of luteone hydrate.

Substitution: Prenylation at the 6-position of the isoflavone skeleton is a common substitution reaction.

Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for hydrogenation . Major products formed from these reactions include prenylated and hydroxylated derivatives of luteone .

Scientific Research Applications

Luteone has a wide range of scientific research applications:

Mechanism of Action

Luteone exerts its effects through multiple mechanisms:

Antioxidant Activity: Luteone scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.

Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways.

Antibacterial and Antifungal Activity: Luteone disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

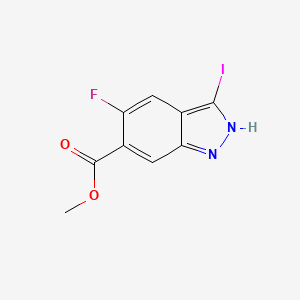

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-19,21-24H,5,8H2,1-2H3 |

InChI Key |

FBYUFSVLTUZLTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)

![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)

![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)

![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)

![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)